N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds derived from nicotinamide, such as N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, have demonstrated potential in antimicrobial and antifungal applications. For instance, a study found that certain nicotinamide derivatives showed significant in vitro antimicrobial activity against various bacteria and fungi (Patel & Shaikh, 2010).
Antiprotozoal Activity
Nicotinamide analogs have also been explored for their antiprotozoal properties. A notable example is a study that synthesized and evaluated the antiprotozoal activity of nicotinamide derivatives against Trypanosoma b.rhodesiense and P. falciparum, showing that some compounds exhibited significant in vitro activity (Ismail et al., 2003).
Crystal Lattice Studies
Research has also focused on understanding the structural and energetic aspects of molecular assemblies involving nicotinamide derivatives. These studies contribute to the broader understanding of drug design and molecular interactions (Jarzembska et al., 2017).
Therapeutic Potential in Gastrointestinal Conditions
Another area of interest is the therapeutic potential of nicotinamide derivatives in treating acute gastric lesions. A study on 1-Methylnicotinamide, a derivative of nicotinamide, indicated its efficacy in mitigating gastric lesions through various biological mechanisms (Brzozowski et al., 2008).
Metabolic Utilization Studies
There is also research focusing on how mammals, insects, and bacteria utilize nicotinamide derivatives. These studies provide insights into the metabolic pathways and biological roles of these compounds (Ellinger et al., 1947).
Synthesis and Biological Evaluation
Finally, the synthesis and biological evaluation of nicotinamide derivatives for various potential applications, including antimicrobial and anticancer activities, have been a significant focus. This includes exploring their chemical properties and potential as therapeutic agents (Joshi et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.
Mode of Action
This could involve inhibiting the receptor, preventing it from sending signals that lead to cell growth and division .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. If the target is indeed EGFR, then the compound could impact pathways such as the MAPK, Akt, and JNK pathways, which are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability .
Result of Action
The result of the compound’s action would depend on its exact mode of action and the pathways it affects. If it acts as an EGFR inhibitor, it could potentially slow down or stop the growth of cells that are overexpressing EGFR .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)14-4-3-11(8-21-14)15(24)20-5-6-23-10-12(9-22-23)13-2-1-7-25-13/h1-4,7-10H,5-6H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFFPSEWQYVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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